molecular formula C23H17BrN2O3 B11687363 2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one

2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11687363
M. Wt: 449.3 g/mol
InChI Key: WWQODXGHIQZQCU-FMIVXFBMSA-N
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Description

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a brominated hydroxyphenyl group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxyacetophenone and 3-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization using a suitable catalyst, such as p-toluenesulfonic acid, to form the quinazolinone core.

    Final Modification:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with palladium on carbon.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a quinazolinone derivative with a carbonyl group.

    Reduction: Formation of a dihydroquinazolinone derivative with an ethyl group.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-BROMO-2-HYDROXYPHENYL)-3-(4-BROMOPHENYL)-PROPANE-1,3-DIONE: Similar in structure but with different functional groups.

    4-BROMO-2-HYDROXYBENZALDEHYDE: Shares the brominated hydroxyphenyl group but lacks the quinazolinone core.

Uniqueness

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with brominated and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H17BrN2O3/c1-29-18-6-4-5-17(14-18)26-22(12-9-15-13-16(24)10-11-21(15)27)25-20-8-3-2-7-19(20)23(26)28/h2-14,27H,1H3/b12-9+

InChI Key

WWQODXGHIQZQCU-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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